[2-(Aminomethyl)cyclopentyl]urea
Overview
Description
[2-(Aminomethyl)cyclopentyl]urea is a chemical compound with the molecular formula C7H15N3O. It is characterized by a cyclopentyl ring substituted with an aminomethyl group and a urea moiety. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclopentyl]urea typically involves the reaction of cyclopentylamine with cyanate esters under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: [2-(Aminomethyl)cyclopentyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Aminomethyl)cyclopentyl]urea is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a potential inhibitor itself. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating diseases or conditions related to its biological activity.
Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which [2-(Aminomethyl)cyclopentyl]urea exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the context of its application, whether in research, medicine, or industry.
Comparison with Similar Compounds
Cyclopentylamine
Urea derivatives
Aminomethyl-substituted cycloalkanes
Uniqueness: [2-(Aminomethyl)cyclopentyl]urea is unique due to its combination of the cyclopentyl ring and the urea group, which imparts distinct chemical and physical properties compared to its similar compounds
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Properties
IUPAC Name |
[2-(aminomethyl)cyclopentyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUMQTMEJQYCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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